molecular formula C10H11F2N B1399902 Cyclopropyl(2,3-difluorophenyl)methanamine CAS No. 1270391-38-2

Cyclopropyl(2,3-difluorophenyl)methanamine

Cat. No.: B1399902
CAS No.: 1270391-38-2
M. Wt: 183.2 g/mol
InChI Key: MKBRGCHBTYRYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(2,3-difluorophenyl)methanamine is a chemical compound with the molecular formula C10H11F2N. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound has been found to be effective in the treatment of depression, anxiety, and chronic pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyclopropyl(2,3-difluorophenyl)methanamine involves several steps. One method includes the reaction of racemic chloro phenethyl alcohol with N-protection proline under the effects of a condensing agent and a catalyst. This reaction produces chiral chlorohydrin, which is then converted to an epoxy compound under alkaline conditions. The epoxy compound reacts with TEPA to form cyclopropyl ethyl formate, which is then converted to cyclopropanecarboxylic acid. Finally, cyclopropanecarboxylic acid undergoes Curtius rearrangement to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(2,3-difluorophenyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(2,3-difluorophenyl)ketone, while reduction can produce cyclopropyl(2,3-difluorophenyl)methanol .

Scientific Research Applications

Cyclopropyl(2,3-difluorophenyl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in treating mental health disorders and chronic pain. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Cyclopropyl(2,3-difluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. This modulation helps alleviate symptoms of depression and anxiety. The compound’s effects on pain are thought to be mediated through its interaction with opioid receptors and other pain-related pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Cyclopropyl(2,3-difluorophenyl)methanamine include Cyclopropyl(2,6-difluorophenyl)methanamine and Cyclopropyl(2,3-difluorophenyl)methanol. These compounds share structural similarities but differ in their specific functional groups and properties .

Uniqueness: this compound is unique due to its specific combination of a cyclopropyl group and difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it particularly effective in its applications. Its ability to modulate neurotransmitter systems and interact with pain pathways sets it apart from other similar compounds .

Properties

IUPAC Name

cyclopropyl-(2,3-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBRGCHBTYRYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C(=CC=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(2,3-difluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(2,3-difluorophenyl)methanamine
Reactant of Route 3
Cyclopropyl(2,3-difluorophenyl)methanamine
Reactant of Route 4
Cyclopropyl(2,3-difluorophenyl)methanamine
Reactant of Route 5
Cyclopropyl(2,3-difluorophenyl)methanamine
Reactant of Route 6
Cyclopropyl(2,3-difluorophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.